molecular formula C10H10Cl3NO2 B8706571 N-ethyl-2,4,6-trichlorophenoxyacetamide

N-ethyl-2,4,6-trichlorophenoxyacetamide

Cat. No.: B8706571
M. Wt: 282.5 g/mol
InChI Key: IVLCILLCMMCPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,4,6-trichlorophenoxyacetamide is a synthetic chloroacetamide derivative of interest in chemical and pharmacological research. Its molecular structure, which integrates a trichlorophenoxy group with an N-ethylacetamide chain, suggests potential for use as a key intermediate in organic synthesis . Researchers value this compound for developing novel agrochemicals, such as herbicides and pesticides, due to the bioactivity often associated with chlorinated phenoxy compounds . In life sciences, its mechanism of action may involve targeting specific biological pathways, making it a candidate for investigating enzyme inhibition or receptor interactions. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Specifications • : Pending confirmation • Molecular Formula: C₁₀H₁₁Cl₃NO₂ (estimated) • Molecular Weight: 290.56 Da (estimated) • Purity: High purity grade for research • Storage: Store in a cool, dry place For specific protocol applications or custom synthesis needs, please contact our technical support team.

Properties

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

N-ethyl-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C10H10Cl3NO2/c1-2-14-9(15)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3,(H,14,15)

InChI Key

IVLCILLCMMCPDU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Alternative One-Pot Amidation Using Carbonyldiimidazole (CDI)

A streamlined approach avoids isolating the acid chloride:

  • Activation with CDI : 2,4,6-Trichlorophenoxyacetic acid reacts with CDI in methylene chloride to form the imidazolide intermediate.

  • In Situ Amidation : Ethylamine is added directly, yielding the target compound after aqueous workup.

    • Advantages : Reduced handling of corrosive acid chlorides; higher purity.

    • Yield : Comparable to classical method (~85%).

Microwave-Assisted Synthesis

Recent patents describe microwave-enhanced reactions to accelerate steps such as thionyl chloride-mediated acyl chloride formation.

  • Conditions : Microwave irradiation (70–100°C, 1–2 hours) reduces reaction time by 50% compared to conventional heating.

  • Yield : Similar to traditional methods (82–88%).

Analytical Validation and Characterization

Key analytical data confirm successful synthesis:

  • Molecular Formula : C₁₀H₁₀Cl₃NO₂ (MW: 282.55).

  • Spectroscopic Data :

    • IR : Strong absorbance at 1680 cm⁻¹ (amide C=O stretch).

    • NMR :

      • ¹H : δ 1.2 (t, 3H, CH₂CH₃), δ 3.4 (q, 2H, NHCH₂), δ 4.6 (s, 2H, OCH₂CO).

      • ¹³C : δ 167.5 (C=O), δ 65.2 (OCH₂CO), δ 35.1 (NHCH₂).

  • Purity : >96% after recrystallization from ethanol/hexane.

Comparative Analysis of Methods

Parameter Classical Acylation CDI-Mediated Microwave-Assisted
Reaction Time24–48 hours18–24 hours6–12 hours
Yield85–90%85–88%82–88%
Purification ComplexityModerateLowModerate
ScalabilityHighModerateHigh

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride is cost-effective but requires corrosion-resistant equipment.

  • Environmental Impact : CDI methods generate less hazardous waste compared to SOCl₂ .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4,6-trichlorophenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-ethyl-2,4,6-trichlorophenoxyacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-ethyl-2,4,6-trichlorophenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Regulatory Status
This compound 103436-00-6 C₁₀H₁₀Cl₃NO₂ 282.55 3.55 Ethyl-N, 2,4,6-Cl₃-phenoxy Not listed in EINECS
N-(2,4,5-trichlorophenyl)acetamide 23627-24-9 C₈H₅Cl₃NO 237.35 N/A 2,4,5-Cl₃-phenyl EINECS listed
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e) N/A C₃₂H₃₇ClN₂O₃ ~550 (estimated) N/A Amino, hydroxy, diphenylhexan Pharmacopeial relevance

Key Observations:

Chlorine Substitution Position: The 2,4,6-trichloro pattern in the target compound contrasts with the 2,4,5-trichloro substitution in N-(2,4,5-trichlorophenyl)acetamide.

Functional Group Variations: The ethyl-phenoxyacetamide moiety in the target compound distinguishes it from simpler acetamides like N-(2,4,5-trichlorophenyl)acetamide, which lacks the phenoxy group.

Pharmacopeial Relevance of Complex Analogues

Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, Compound e) feature intricate substituents (e.g., amino, hydroxy, diphenylhexan) that enhance stereochemical complexity. These modifications are typical in pharmaceuticals targeting enzymes or receptors with high specificity, contrasting with the simpler agrochemical-oriented design of this compound .

Q & A

Q. What are the standard synthetic routes for N-ethyl-2,4,6-trichlorophenoxyacetamide?

The synthesis typically involves a multi-step reaction starting with 2,4,6-trichlorophenol. A common approach includes condensation with chloroacetic acid under reflux in ethanol, followed by amidation with ethylamine. Key steps require precise control of reaction conditions (e.g., pH 8–9, 60–80°C) to optimize yield. Purification via recrystallization or silica-gel column chromatography is critical to isolate the final product .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and High-Resolution Mass Spectrometry (HRMS) are foundational. X-ray crystallography is used to resolve intramolecular interactions, such as C–H···O hydrogen bonds and torsion angles (e.g., -14.5° to 24.1°), which validate the stereoelectronic configuration .

Q. How can researchers assess preliminary biological activity of this compound?

Enzymatic inhibition assays (e.g., acetylcholinesterase or thrombin) using fluorogenic substrates are standard. Dose-response curves (IC50) and molecular docking simulations (AutoDock Vina) help predict binding affinities to biological targets. For herbicidal activity, seedling growth inhibition assays in Arabidopsis thaliana or Brassica napus are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency by enhancing interfacial reactivity. Real-time monitoring via HPLC or in-situ FTIR spectroscopy allows adjustment of stoichiometry and temperature. Studies show maintaining a 1:1.2 molar ratio of trichlorophenol to chloroacetic acid at 70°C reduces dichloroacetamide by-products by 40% .

Q. What structural features influence the environmental persistence of this compound?

The trichlorophenoxy group confers resistance to biodegradation. OECD 301 biodegradation tests show <10% degradation in 28 days under aerobic conditions. Soil adsorption studies (e.g., OECD 106) reveal high Koc values (>500 mL/g), correlating with prolonged half-life (t1/2 >60 days) in loamy soils. Hydrolysis studies at pH 5–9 indicate stability, with <5% degradation over 30 days .

Q. How do substituent variations on the phenyl ring affect bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models demonstrate that electron-withdrawing groups (e.g., -Cl) enhance herbicidal activity by increasing lipophilicity (logP >3.5) and membrane permeability. Replacing chlorine with methyl groups reduces potency (EC50 increases from 0.8 μM to 12 μM in Amaranthus retroflexus). Molecular dynamics simulations highlight van der Waals interactions with target enzymes as critical .

Q. What advanced techniques elucidate degradation pathways in environmental matrices?

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) identifies hydroxylated and dechlorinated metabolites. Stable isotope probing (¹³C-labeled compound) tracks mineralization in soil microcosms. Photodegradation studies under UV light (254 nm) reveal cleavage of the acetamide bond as a primary pathway .

Q. How does the compound interact with biological macromolecules at the atomic level?

Cryo-electron microscopy and X-ray crystallography of enzyme-inhibitor complexes (e.g., with cytochrome P450) reveal hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Arg-112). Free-energy perturbation calculations (FEP+) quantify binding energy contributions of specific substituents, guiding rational design .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
X-ray CrystallographyC–H···O bond distance: 2.6–2.8 Å
¹³C NMRCarbonyl (C=O) peak: 168–170 ppm
HRMSm/z 326.9784 (M+H⁺, theoretical)

Q. Table 2: Environmental Degradation Data

Study TypeHalf-Life (Days)Major MetabolitesReference
Aerobic Soil65Dechlorinated acetamide
Hydrolysis (pH 7)>30Hydroxyacetamide
UV Photolysis12Phenoxyacetic acid

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